L-Isoleucine-15N
Overview
Description
L-Isoleucine-15N is an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope labeled counterparts of L-Isoleucine can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications or as a synthetic precursor .
Molecular Structure Analysis
The linear formula of L-Isoleucine-15N is CH3CH2CH(CH3)CH(15NH2)CO2H . The molecular weight is 132.17 . The InChI string is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 .Physical And Chemical Properties Analysis
L-Isoleucine-15N is a solid with a molecular weight of 132.17 . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl . The melting point is 168-170 °C (lit.) .Scientific Research Applications
Metabolic Conversion and Interconversion :
- L-Isoleucine-15N has been used to study metabolic conversions, particularly the conversion of isoleucine to alloisoleucine in rats. The 15N label was observed to remain intact during this conversion, providing insights into the metabolic pathways involved (Mamer & Lépine, 1996).
- Another study on maple syrup urine disease (MSUD) patients showed rapid equilibrium of plasma isoleucine and alloisoleucine, demonstrating the use of L-Isoleucine-15N in understanding disease-related metabolic alterations (Matthews, Ben-galim, Haymond, & Bier, 1980).
Synthesis and Structural Analysis :
- The synthesis of L-[15N] amino acids, including isoleucine, was achieved via an enzymatic method, highlighting the utility of L-Isoleucine-15N in biochemical synthesis (Chiriac, Lupan, Bucurenci, Popescu, & Palibroda, 2008).
- In another study, the 15N chemical shift tensors in solid polypeptides containing 15N-labeled L-alanine were analyzed, demonstrating the application of isotopic labeling in understanding protein structures (Shoji, Ozaki, Fujito, Deguchi, Ando, & Ando, 1990).
Metabolic Flux and Amino Acid Interactions :
- Research on astrocytes revealed the transfer of nitrogen from leucine to glutamate, showing how L-Isoleucine-15N can be instrumental in studying amino acid metabolism (Yudkoff, Daikhin, Lin, Nissim, Stern, Pleasure, & Nissim, 1994).
- The preparation of isoleucine and leucine labeled with 15N in Corynebacterium glutamicum was examined, indicating the role of L-Isoleucine-15N in microbial amino acid production (Kahana, Gopher, Dorsman, & Lapidot, 1988).
Biotechnological Applications and Microbial Synthesis :
- The production of L-Isoleucine was enhanced in Corynebacterium glutamicum by manipulating metabolic pathways, demonstrating the biotechnological applications of L-Isoleucine-15N in amino acid production (Vogt, Krumbach, Bang, Ooyen, Noack, Klein, Bott, & Eggeling, 2014).
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-NNXLWEQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443307 | |
Record name | L-Isoleucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine-15N | |
CAS RN |
59935-30-7 | |
Record name | L-Isoleucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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